REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][NH:8]2)=[C:4]([Cl:11])[N:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:24]1[CH:29]=[CH:28][CH2:27][CH2:26][CH2:25]1.C(=O)([O-])O.[Na+]>C(OCC)(=O)C.O>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:25]2[CH2:26][CH2:27][CH2:28][CH2:29][O:24]2)=[C:4]([Cl:11])[N:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2N=CNC2=N1)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed sequentially with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped with pentane (×2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |